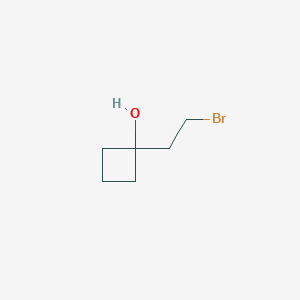

1-(2-Bromoethyl)cyclobutan-1-ol

Description

Contextualization within Strained Ring Systems Chemistry

Cyclobutanes, like cyclopropanes, possess significant ring strain due to the deviation of their bond angles from the ideal tetrahedral angle of 109.5°. wikipedia.orgmasterorganicchemistry.com This strain, a combination of angle and torsional strain, renders these small rings more reactive than their acyclic or larger-ring counterparts. wikipedia.orgmasterorganicchemistry.comlibretexts.org The inherent instability of the cyclobutane (B1203170) ring makes it susceptible to ring-opening reactions, a characteristic that is a central theme in its synthetic utility. nih.gov The presence of a hydroxyl group and a bromoethyl substituent on the same carbon atom in 1-(2-bromoethyl)cyclobutan-1-ol introduces additional functional handles that can be exploited in a variety of chemical transformations. The hydroxyl group can act as a nucleophile or a directing group, while the bromine atom is a good leaving group, facilitating substitution and elimination reactions.

The chemistry of cyclobutanes has been a subject of interest since the early days of organic chemistry, with Baeyer's strain theory providing the initial framework for understanding their reactivity. wikipedia.org Modern computational and experimental studies have further refined this understanding, highlighting the interplay of various types of strain and their influence on reaction pathways. nih.gov The reactivity of strained rings is not solely dictated by the magnitude of strain energy but also by factors such as electronic delocalization in the transition state. nih.gov

Significance of this compound in Contemporary Synthetic Strategies

The bifunctional nature of this compound makes it a versatile building block in organic synthesis. Its structure allows for a range of synthetic manipulations, including intramolecular cyclizations to form spirocyclic or fused ring systems, and ring-expansion reactions to generate larger carbocycles. These transformations are highly valuable in the synthesis of natural products and other complex target molecules.

Contemporary synthetic strategies increasingly rely on the use of functionalized small rings to introduce molecular complexity in a controlled and efficient manner. The development of methods for the synthesis and transformation of compounds like this compound is therefore of considerable importance. For instance, the general class of donor-acceptor cyclobutanes has been shown to participate in cycloaddition reactions with various dipolarophiles, leading to the formation of diverse heterocyclic frameworks. researchgate.net While specific research on this compound's participation in such reactions is not extensively documented, its structural motifs suggest potential for similar reactivity.

Overview of Research Trajectories for Bromoethylated Cyclobutanols

Research in the area of bromoethylated cyclobutanols is focused on several key aspects. A primary area of investigation is the development of efficient and stereoselective methods for their synthesis. This often involves the use of photochemical [2+2] cycloaddition reactions to construct the cyclobutane core, followed by functional group manipulations to introduce the bromoethyl and hydroxyl moieties. researchgate.net

Another significant research direction is the exploration of the reactivity of these compounds. This includes studying their behavior under various reaction conditions to effect ring-opening, ring-expansion, and annulation reactions. The goal is to develop new synthetic methodologies that leverage the unique reactivity of the strained cyclobutane ring and the functional groups present. For example, the synthesis of related tribromides has been explored as precursors to other complex molecules. vanderbilt.edu

Furthermore, there is an ongoing effort to apply these building blocks in the total synthesis of complex natural products and in the generation of libraries of diverse small molecules for drug discovery. The ability to construct intricate molecular scaffolds from relatively simple starting materials like this compound is a testament to the power of modern synthetic organic chemistry.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 1909309-61-0 | molport.com |

| Molecular Formula | C6H11BrO | molport.com |

| Molecular Weight | 179.057 g/mol | molport.com |

| SMILES | OC1(CCBr)CCC1 | molport.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoethyl)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO/c7-5-4-6(8)2-1-3-6/h8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSQXFIYFNWDJPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CCBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909309-61-0 | |

| Record name | 1-(2-bromoethyl)cyclobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 2 Bromoethyl Cyclobutan 1 Ol and Analogous Structures

Strategies for Cyclobutane (B1203170) Ring Formation Precursors

The construction of the cyclobutane scaffold is the initial and often most critical step in the synthesis of compounds like 1-(2-bromoethyl)cyclobutan-1-ol. Chemists have developed several powerful strategies to achieve this, primarily centered around cycloaddition reactions and ring expansions of smaller, more readily available ring systems.

[2+2] Cycloaddition Approaches for Cyclobutyl Scaffolds

The [2+2] cycloaddition is arguably the most fundamental and widely employed method for synthesizing cyclobutane rings. kib.ac.cnnih.gov This reaction involves the union of two doubly bonded molecules, typically two alkenes or an alkene and a ketene, to form a four-membered ring. harvard.edu These reactions can be initiated photochemically or thermally, and in recent years, the development of catalytic enantioselective variants has significantly expanded their utility, providing access to a wide array of chiral cyclobutane derivatives. nih.gov

Visible-light-induced [2+2] cycloadditions have emerged as a powerful tool, allowing for the heterodimerization of different acyclic enones with high diastereoselectivity. organic-chemistry.org Furthermore, the use of chiral phosphoric acids as catalysts in photocycloadditions of N,O-acetals to olefins has enabled the enantioselective synthesis of complex cyclobutane structures. organic-chemistry.org

Table 1: Examples of [2+2] Cycloaddition Reactions for Cyclobutane Synthesis

| Reactants | Conditions | Product Type | Reference |

| Two dissimilar acyclic enones | Visible light, Ru(II) photocatalyst | Tri- and tetrasubstituted cyclobutanes | organic-chemistry.org |

| N,O-acetal and olefin | Visible light (459 nm), chiral phosphoric acid catalyst | Enantioenriched cyclobutanes | organic-chemistry.org |

| Terminal alkene and allenoate | Simple and robust conditions | 1,3-substituted cyclobutanes | organic-chemistry.org |

Ring Expansion Methodologies from Smaller Ring Systems

An alternative and equally important strategy for constructing cyclobutane rings involves the expansion of smaller, three-membered ring systems like cyclopropanes. These methods capitalize on the inherent ring strain of cyclopropylcarbinyl systems to drive the rearrangement to the corresponding cyclobutanol (B46151).

One notable method involves the acid-catalyzed rearrangement of cyclopropylcarbinol itself to yield cyclobutanol, which can then be oxidized to cyclobutanone (B123998). orgsyn.org More advanced techniques utilize the pinacol-type rearrangement of α-hydroxycyclopropyl carbinols to access cis- and trans-2,3-disubstituted cyclobutanones. organic-chemistry.org Furthermore, the ring expansion of alkynyl cyclopropanes via a triazole intermediate provides a regioselective route to highly substituted cyclobutenes. nih.gov This method has been successfully applied to the enantioselective synthesis of natural products. nih.gov The stereoconvergent direct ring expansion of cyclopropyl (B3062369) ketones to cyclopentanones has also been reported, showcasing the versatility of ring expansion strategies. nih.gov

Installation of Bromoethyl and Hydroxyl Functionalities in Cyclobutane Derivatives

Once the cyclobutane core is established, the next critical phase is the precise installation of the required functional groups, namely the bromoethyl and hydroxyl moieties, to yield the target molecule, this compound, or its analogs. This requires careful control over regioselectivity and stereoselectivity.

Regioselective and Stereoselective Bromination Techniques on Cyclobutane Alcohols

The introduction of a bromine atom onto a cyclobutane ring can be achieved through various brominating agents. For electrophilic aromatic bromination, reagents like N-bromosuccinimide (NBS) have shown high regioselectivity. mdpi.com The choice of brominating agent and reaction conditions is crucial for controlling the position of bromination. While direct bromination of a pre-formed cyclobutanol is a potential route, an alternative approach involves the synthesis of a precursor already containing the bromoethyl group. For instance, the synthesis of 1-(2-bromoethyl)cyclohexan-1-ol (B8583351) can be achieved by treating cyclohexanol (B46403) with hydrobromic acid or by reacting 1-cyclohexylethanol (B74718) with phosphorus tribromide. evitachem.com These methods could potentially be adapted for the cyclobutane analog.

Controlled Hydroxylation and Derivatization Strategies on Bromoethylated Cyclobutanes

The introduction of a hydroxyl group onto a bromoethylated cyclobutane can be challenging due to the potential for competing reactions. A more common synthetic strategy involves starting with a cyclobutanol derivative and then introducing the bromoethyl side chain. However, methods for the direct hydroxylation of C-H bonds are gaining prominence.

An alternative approach involves the functionalization of a pre-existing cyclobutanol. For example, the electrochemical deconstructive functionalization of cycloalkanols allows for functionalization at the β-position of the resulting ketone. acs.org This highlights the potential for ring-opening and subsequent functionalization to introduce desired groups. Biocatalytic methods, such as the use of porcine pancreatic lipase (B570770) (PPL), have been developed for the regio- and enantioselective resolution of cyclobutanol derivatives through esterification and hydrolysis, offering a route to optically pure functionalized cyclobutanols. nih.gov

Multi-component and Cascade Reactions in the Synthesis of Functionalized Cyclobutanols

Multi-component and cascade reactions offer an efficient and atom-economical approach to constructing complex molecules like functionalized cyclobutanols in a single step. These reactions combine several bond-forming events in a sequential manner without the need for isolating intermediates.

A notable example is the three-component, two-catalyst process for constructing enantiomerically enriched cyclobutanes. nih.gov This process involves the rhodium-catalyzed bicyclobutanation of an α-allyl-α-diazocarbonyl compound, followed by a copper-catalyzed homoconjugate addition and enolate trapping sequence. nih.gov This method provides access to densely functionalized cyclobutanes with high diastereoselectivity. nih.govthieme-connect.com

Cascade reactions have also been developed for the synthesis of functionalized cyclobutenes directly from simple cyclobutanes through copper-catalyzed radical processes involving the cleavage of multiple C-H bonds. rsc.orgrsc.org Another innovative cascade reaction condenses 1,1,1-trichloroalkanes with α,β-unsaturated ketones to furnish (E)-2-alkylidenecyclobutanols. nih.gov Furthermore, visible-light-induced multicomponent cascade reactions have been reported for the synthesis of cyclobutanes by merging aldol (B89426) or Wittig reactions with a [2+2] photocycloaddition. nih.gov

Optimization of Synthetic Pathways for Enhanced Yield and Selectivity of this compound

The optimization of the synthetic pathway for this compound is critical for maximizing the yield and ensuring the selective formation of the desired product. Key parameters for optimization include reaction conditions such as temperature, solvent, and the nature of the reagents.

In the proposed synthesis starting from cyclobutanone and vinylmagnesium bromide, the Grignard reaction itself is a point of optimization. The reaction is typically performed in anhydrous ether solvents like diethyl ether or tetrahydrofuran (B95107) (THF) to ensure the stability of the Grignard reagent. Temperature control is vital; while the reaction is often initiated at 0 °C, it may be allowed to warm to room temperature to ensure complete conversion. The slow, dropwise addition of the Grignard reagent to the cyclobutanone solution can minimize side reactions, such as enolization of the ketone.

The subsequent hydrobromination of 1-vinylcyclobutan-1-ol is the most critical step for optimization to achieve the desired regioselectivity. The anti-Markovnikov addition of HBr is essential to obtain the primary bromide. This is typically achieved by conducting the reaction in the presence of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), and often under photochemical conditions (UV irradiation). The choice of solvent can also influence the reaction; non-polar solvents are generally preferred for radical reactions. The concentration of HBr and the reaction time must be carefully controlled to prevent potential side reactions, such as rearrangement of the cyclobutane ring or elimination reactions.

Below is a table summarizing key optimization parameters for the proposed synthetic steps:

| Reaction Step | Parameter | Conditions for Optimization | Expected Outcome |

| Grignard Reaction | Solvent | Anhydrous Diethyl Ether or THF | Enhanced stability and reactivity of Grignard reagent |

| Temperature | 0 °C to room temperature | Controlled reaction rate, minimized side reactions | |

| Addition Rate | Slow, dropwise | Prevention of enolization and localized overheating | |

| Hydrobromination | Reagent | HBr with radical initiator (e.g., AIBN) | Anti-Markovnikov addition for primary bromide |

| Solvent | Non-polar (e.g., hexane, CCl4) | Favorable for radical mechanism | |

| Temperature | Low to moderate | Control of reaction rate and selectivity | |

| Light Source | UV irradiation | Initiation of radical chain reaction |

Mechanistic Investigations of 1 2 Bromoethyl Cyclobutan 1 Ol Reactivity

Nucleophilic Substitution Pathways Involving the Bromoethyl Moiety

Nucleophilic substitution reactions are fundamental transformations in organic chemistry, and the bromoethyl group of 1-(2-bromoethyl)cyclobutan-1-ol provides a classic substrate for such reactions. These can proceed through either unimolecular (SN1) or bimolecular (SN2) mechanisms, each with distinct characteristics and stereochemical outcomes.

Unimolecular (SN1) Reaction Mechanisms and Carbocation Intermediates in this compound

The SN1 reaction of this compound proceeds through a stepwise mechanism. The initial and rate-determining step involves the departure of the bromide leaving group to form a primary carbocation. However, primary carbocations are inherently unstable. youtube.commasterorganicchemistry.com This instability is a strong driving force for rearrangement to a more stable carbocation. lumenlearning.comlibretexts.org

The formation of a carbocation intermediate is a hallmark of the SN1 pathway. youtube.comyoutube.com In the case of this compound, the initially formed primary carbocation is highly susceptible to rearrangement. youtube.comlumenlearning.com These rearrangements, which can include hydride and alkyl shifts, are common in reactions involving carbocation intermediates and aim to achieve a more stable electronic state. lumenlearning.comlibretexts.org

| Feature | Description |

| Rate-Determining Step | Formation of the primary carbocation. |

| Intermediate | Primary carbocation, prone to rearrangement. |

| Driving Force for Rearrangement | Increased stability of the resulting carbocation. |

Solvent Effects and Stereochemical Outcomes in Substitution Reactions of this compound

The choice of solvent plays a crucial role in determining whether a substitution reaction proceeds via an SN1 or SN2 pathway. Polar protic solvents, which can stabilize the carbocation intermediate through solvation, favor the SN1 mechanism. Conversely, polar aprotic solvents tend to favor the SN2 mechanism. youtube.com

The stereochemical outcome of the substitution reaction is directly linked to the operative mechanism. An SN1 reaction, proceeding through a planar carbocation intermediate, typically leads to a racemic mixture of products if a chiral center is formed. In contrast, the SN2 reaction is stereospecific, resulting in an inversion of the stereochemical configuration at the reaction site. youtube.comyoutube.com The nature of the leaving group also influences the reaction rate, with weaker carbon-halogen bonds leading to faster reactions. youtube.com

Intramolecular Rearrangement Processes of this compound

The strained cyclobutane (B1203170) ring in this compound makes it susceptible to intramolecular rearrangements, particularly when a carbocation is formed on the adjacent side chain. These rearrangements are driven by the relief of ring strain and the formation of a more stable carbocation.

Carbocation Rearrangements, including Ring Expansion to Cyclopentane Derivatives

The formation of a primary carbocation upon departure of the bromide ion from this compound can trigger a ring expansion. masterorganicchemistry.com In this process, one of the C-C bonds of the cyclobutane ring migrates to the carbocation center. This migration, a type of alkyl shift, results in the formation of a less strained and more stable cyclopentyl carbocation. youtube.commasterorganicchemistry.com Such ring-expansion reactions are a common feature in the chemistry of strained cyclic systems. masterorganicchemistry.com The driving force for this rearrangement is the significant relief of ring strain associated with converting a four-membered ring to a five-membered ring. masterorganicchemistry.comyoutube.com

| Rearrangement Type | Driving Force | Product |

| Ring Expansion | Relief of ring strain, formation of a more stable carbocation. | Cyclopentane derivatives. |

Hydride and Alkyl Shifts in Cyclobutane-Containing Carbocation Rearrangement Pathways

In addition to ring expansion, other carbocation rearrangements such as hydride and alkyl shifts can occur. lumenlearning.comlibretexts.org A 1,2-hydride shift involves the migration of a hydrogen atom with its bonding electrons from an adjacent carbon to the carbocation center. youtube.comlibretexts.org Similarly, a 1,2-alkyl shift involves the migration of an alkyl group. youtube.comlibretexts.org These shifts occur when they lead to a more stable carbocation, for instance, the conversion of a primary carbocation to a secondary or tertiary one. youtube.commasterorganicchemistry.com The propensity for these shifts is a critical consideration in predicting the products of reactions involving carbocation intermediates. lumenlearning.comyoutube.com It is even possible for a ring expansion to be followed by a hydride or methyl shift if it leads to an even more stable carbocation. youtube.com

Electrochemical Rearrangement Reactions within Bromoethyl Cyclobutanols

Electrochemical methods offer a powerful tool for initiating unique chemical transformations, and in the case of bromoethyl cyclobutanols, they can induce fascinating rearrangement reactions. The electrochemical reduction of the carbon-bromine bond is a key step that can lead to the formation of radical or carbanionic intermediates, which then drive subsequent rearrangements.

Detailed studies on the electrochemical reduction of compounds structurally similar to this compound, such as methyl 1-bromomethyl-2-oxocyclopentane-1-carboxylate and ethyl 1-bromomethyl-2-oxocyclohexane-1-carboxylate, have been conducted at silver cathodes in dimethylformamide (DMF). aspirationsinstitute.com These studies reveal that a one-electron reductive cleavage of the carbon-bromine bond generates a radical intermediate. This intermediate can then undergo a ring-expansion reaction. aspirationsinstitute.com

For this compound, a proposed mechanistic pathway for its electrochemical rearrangement is initiated by the one-electron reduction of the C-Br bond to form a radical intermediate. This radical can then undergo a ring-opening of the cyclobutane ring, driven by the release of ring strain, to form a more stable open-chain radical. Subsequent intramolecular reactions can then lead to various rearranged products. The exact nature of these products would depend on the reaction conditions, including the electrode material, solvent, and supporting electrolyte.

A plausible, yet not definitively proven, pathway for the electrochemical reduction of this compound could involve the formation of a radical anion, which then fragments to a carbon-centered radical and a bromide ion. This radical could then undergo a variety of fates, including hydrogen atom abstraction from the solvent, dimerization, or intramolecular rearrangement. The potential for ring expansion exists, where the cyclobutane ring could rearrange to a cyclopentyl system.

| Step | Description | Intermediate/Product |

| 1 | One-electron reduction of the C-Br bond at the cathode. | Radical anion of this compound |

| 2 | Fragmentation of the radical anion. | 2-(1-hydroxycyclobutyl)ethyl radical and bromide ion |

| 3a | Hydrogen atom abstraction from the solvent. | 2-(1-hydroxycyclobutyl)ethane |

| 3b | Intramolecular cyclization. | Spirocyclic or fused ring systems |

| 3c | Ring expansion. | Substituted cyclopentanol (B49286) derivatives |

It is important to note that while the electrochemical reduction of similar systems provides a strong basis for these proposed mechanisms, specific experimental studies on this compound are needed for definitive confirmation.

Intramolecular Cyclization Reactions of this compound

The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and an electrophilic bromoethyl group, makes it an ideal substrate for intramolecular cyclization reactions. These reactions can lead to the formation of either fused or spirocyclic ring systems, depending on the reaction pathway followed.

The intramolecular reaction between the hydroxyl group and the bromoethyl chain can proceed via a nucleophilic substitution mechanism. The hydroxyl group, acting as an internal nucleophile, can attack the carbon atom bearing the bromine atom, leading to the displacement of the bromide ion and the formation of a new carbon-oxygen bond.

Depending on which carbon of the bromoethyl group is attacked and the subsequent ring closure, different cyclic ethers can be formed. Attack at the terminal carbon of the bromoethyl group would lead to the formation of a five-membered tetrahydrofuran (B95107) ring fused to the cyclobutane ring. Alternatively, a more likely pathway involves the formation of a spirocyclic ether. In this scenario, the hydroxyl group attacks the carbon adjacent to the bromine, leading to the formation of a spirocyclic system where the oxygen atom is part of a five-membered ring that shares a carbon atom with the cyclobutane ring. This would result in the formation of a 1-oxaspiro[4.4]nonane skeleton.

The formation of spirocycles is a common outcome in the cyclization of related systems. For instance, the synthesis of various spirocyclic compounds, including azaspiro[3.4]octanes, has been achieved through intramolecular SN2 alkylation. docbrown.info The synthesis of 1-oxaspiro[4.4]nonan-6-ones has also been reported through the rearrangement of a carbinol derived from cyclobutanone (B123998). nih.gov

| Cyclization Pathway | Product Type | Key Intermediate | Resulting Ring System |

| Path A | Fused | - | Tetrahydrofuran fused to cyclobutane |

| Path B | Spirocyclic | Oxonium ion | 1-Oxaspiro[4.4]nonane |

The regioselectivity of the cyclization, leading to either fused or spirocyclic products, is influenced by several factors, including the reaction conditions (e.g., presence of a base or acid catalyst), the conformation of the substrate, and the relative stability of the transition states leading to the different products. Theoretical studies on the mechanism of spirocyclization in other systems suggest that the formation of more stable carbocation intermediates can direct the reaction towards a spirocyclic outcome. nih.gov

In addition to ionic pathways, intramolecular cyclization of this compound can also be initiated by radical means. Radical cyclizations are powerful methods for the formation of cyclic compounds and often proceed with high levels of regio- and stereoselectivity. wikipedia.org

The generation of a radical at the carbon bearing the bromine atom can be achieved through various methods, such as the use of radical initiators (e.g., AIBN) in the presence of a radical mediator (e.g., tributyltin hydride), or through photochemically or electrochemically induced single-electron transfer processes. Once formed, the radical can undergo intramolecular addition to a suitable acceptor, which in this case could be an internal double bond if one were present, or it could participate in other radical-mediated processes.

While direct studies on the radical-mediated cyclization of this compound are not widely reported, the cyclization of similar bromo-substituted alcohols and amides has been extensively studied. For example, the radical cyclization of N-allyl-2-bromo-propanamides has been shown to proceed via a 5-exo cyclization to form γ-lactams. The Ueno-Stork reaction, which involves the radical cyclization of haloacetals, is a well-established method for synthesizing heterocycles. wikipedia.org

A plausible mechanism for the radical-mediated cyclization of this compound would involve the initial formation of the 2-(1-hydroxycyclobutyl)ethyl radical. This radical could then undergo a 5-exo-trig cyclization if an appropriate unsaturated bond were present in the molecule. In the absence of such an acceptor, other radical pathways, such as hydrogen atom abstraction or dimerization, would likely dominate.

Electrophilic and Radical Reactions of the Bromoethyl Group on the Cyclobutanol (B46151) Scaffold

The bromoethyl group in this compound is susceptible to both electrophilic and radical reactions. The electron-withdrawing nature of the bromine atom makes the adjacent carbon atoms electrophilic and thus prone to attack by nucleophiles. This is the basis for the intramolecular cyclization discussed earlier, but it also allows for intermolecular nucleophilic substitution reactions.

Electrophilic reactions at the bromine atom itself are less common but can be induced under certain conditions. For instance, treatment with a strong Lewis acid could activate the C-Br bond, making it more susceptible to cleavage and subsequent reaction.

Radical reactions involving the bromoethyl group are more extensively studied. The C-Br bond can be homolytically cleaved to generate a carbon-centered radical. This radical can then participate in a variety of transformations. Free radical addition reactions to alkenes are a common application of such radicals. ucr.edu In the context of this compound, if a radical is generated at the terminal carbon of the bromoethyl group, it could potentially undergo intermolecular addition to an alkene, leading to the formation of a new carbon-carbon bond and the extension of the carbon chain.

Computational and Theoretical Chemistry Studies of 1 2 Bromoethyl Cyclobutan 1 Ol

Quantum Chemical Calculations of Reaction Energetics and Transition States for Cyclobutane (B1203170) Ring Systems

Quantum chemical calculations are fundamental in determining the energetics of chemical reactions, including the stability of reactants, products, and the energy barriers of transition states. For a molecule like 1-(2-bromoethyl)cyclobutan-1-ol, these calculations can predict the feasibility of various reaction pathways, such as solvolysis, rearrangement, or elimination.

Detailed research findings in related systems show that methods like Coupled Cluster (CC) theory, particularly at the CCSD(T) level, provide highly accurate energies for reactions involving cyclobutane derivatives. researchgate.net These calculations typically involve optimizing the geometry of the ground state of the reactant, the transition state, and the product. The energy difference between the reactant and the transition state gives the activation energy, a key determinant of the reaction rate. For instance, a theoretical study on the degradation of cyclobutanol (B46151) by OH radicals utilized uCCSD(T) level calculations to determine the reaction mechanism and rate coefficients. researchgate.net

A hypothetical reaction coordinate for a reaction involving this compound, such as an S_N2-type substitution or a ring expansion, could be mapped out. The energies of stationary points along this coordinate would be calculated to identify the lowest energy path.

Table 1: Hypothetical Calculated Energies for a Reaction of this compound

| Species | Method | Basis Set | Relative Energy (kcal/mol) |

| Reactant | CCSD(T) | aug-cc-pVTZ | 0.0 |

| Transition State | CCSD(T) | aug-cc-pVTZ | +25.4 |

| Product | CCSD(T) | aug-cc-pVTZ | -10.2 |

This table is illustrative and does not represent experimental data.

Density Functional Theory (DFT) for Mechanistic Elucidation of Rearrangements and Cyclizations

Density Functional Theory (DFT) has become a widely used tool for studying the mechanisms of complex organic reactions due to its balance of computational cost and accuracy. acs.org For this compound, DFT can be employed to investigate potential rearrangements, such as ring expansions to form cyclopentyl derivatives or intramolecular cyclizations.

DFT calculations can effectively model the potential energy surface of a reaction, helping to distinguish between concerted and stepwise mechanisms. researchgate.net For example, in the study of rearrangements in cyclopentylheptenyl carbocations, DFT was used to explore various cyclization pathways. researchgate.net Similarly, for this compound, different functionals like B3LYP or M06-2X could be used to model the transition states for various rearrangements. The choice of functional can be critical, and often, results are benchmarked against higher-level methods or experimental data where available.

A key aspect of these studies is the characterization of transition states, which are first-order saddle points on the potential energy surface. This is confirmed by frequency calculations, where a single imaginary frequency corresponding to the reaction coordinate is found.

Table 2: Illustrative DFT-Calculated Activation Barriers for Potential Rearrangements of this compound

| Rearrangement Type | DFT Functional | Basis Set | Activation Energy (kcal/mol) |

| Ring Expansion | B3LYP | 6-311+G(d,p) | 18.5 |

| Intramolecular Cyclization | M06-2X | 6-311+G(d,p) | 22.1 |

| 1,2-Hydride Shift | B3LYP | 6-311+G(d,p) | 15.3 |

This table is illustrative and does not represent experimental data.

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction of Bromoethyl Cyclobutanols

Molecular dynamics (MD) simulations provide a powerful approach to explore the conformational landscape of flexible molecules like this compound. acs.org By simulating the motion of atoms over time, MD can reveal the preferred conformations of the molecule in different environments, such as in the gas phase or in a solvent.

For a substituted cyclobutane, the puckering of the ring and the orientation of the bromoethyl and hydroxyl groups are key conformational variables. A study on 2-substituted cyclobutane-α-amino acid derivatives combined experimental NMR data with MD simulations to understand the conformational preferences of the cyclobutane ring. acs.orgnih.gov Similar simulations for this compound could identify the most stable conformers and the energy barriers between them. This information is crucial, as the reactivity of the molecule can be highly dependent on its conformation. For instance, the accessibility of the electrophilic carbon for a substitution reaction or the proximity of groups for an intramolecular reaction would be influenced by the molecule's dynamic behavior.

Table 3: Example Output from a Conformational Analysis of this compound

| Conformer | Dihedral Angle (C-C-C-C) | Relative Population (%) |

| Equatorial-Gauche | 25.8° | 65 |

| Equatorial-Anti | 24.5° | 25 |

| Axial-Gauche | -26.1° | 10 |

This table is illustrative and does not represent experimental data.

Prediction of Spectroscopic Parameters for Advanced Structural Verification in Mechanistic Studies

Quantum chemical methods are increasingly used to predict spectroscopic parameters, such as NMR chemical shifts and coupling constants. mdpi.comnih.gov These predictions can be invaluable for confirming the structure of transient intermediates or for distinguishing between possible products of a reaction.

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate NMR chemical shifts. nih.gov For this compound, calculating the ¹H and ¹³C NMR spectra for different potential isomers or rearrangement products would allow for direct comparison with experimental data, aiding in their identification. The accuracy of these predictions has reached a level where they can be a reliable tool for structural elucidation. trygvehelgaker.notrygvehelgaker.no

Table 4: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for a Product of a this compound Reaction

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 | 78.5 | 79.1 |

| C2 | 35.2 | 34.8 |

| C3 | 18.9 | 19.3 |

| C4 | 34.8 | 34.5 |

| C5 | 30.1 | 29.7 |

| C6 | 45.6 | 46.2 |

This table is illustrative and does not represent experimental data.

Advanced Spectroscopic and Analytical Techniques for Mechanistic and Structural Elucidation of 1 2 Bromoethyl Cyclobutan 1 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Investigating Reaction Intermediates and Stereoisomers

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 1-(2-Bromoethyl)cyclobutan-1-ol. It provides detailed information about the connectivity and chemical environment of each atom, which is crucial for confirming the structure and identifying stereoisomers and reaction intermediates.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments are expected. The protons on the cyclobutane (B1203170) ring exhibit complex splitting patterns due to spin-spin coupling, with chemical shifts generally found in the range of 1.5-2.5 ppm. jove.comjove.comjove.com The methylene (B1212753) protons of the bromoethyl group (-CH₂CH₂Br) would appear as two separate multiplets. The protons adjacent to the bromine atom are deshielded and would resonate at a lower field (typically 3.4-3.6 ppm), while the protons adjacent to the cyclobutane ring would appear at a slightly higher field. The hydroxyl (-OH) proton gives rise to a singlet, the position of which can vary depending on solvent and concentration.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. miamioh.edu The carbon atom bearing the hydroxyl group (C1) would be significantly deshielded, appearing around 70-80 ppm. The carbons of the cyclobutane ring would resonate in the 15-40 ppm range, while the carbons of the bromoethyl group would appear at distinct chemical shifts, with the carbon bonded to bromine showing a characteristic signal around 30-40 ppm.

Advanced techniques like "pure shift" NMR can be employed to simplify the often-congested proton spectra by collapsing complex multiplets into singlets, thereby dramatically increasing spectral resolution. youtube.com This is particularly useful for resolving the overlapping signals of the cyclobutane ring protons. youtube.com Furthermore, two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are essential for unambiguously assigning all proton and carbon signals and confirming the connectivity between the bromoethyl side chain and the cyclobutanol (B46151) core. These techniques are also vital for studying reaction intermediates, for instance, by monitoring the disappearance of a precursor's signal (e.g., a cyclobutanone (B123998) carbonyl carbon at ~210 ppm) and the concurrent appearance of the alcohol carbon signal during a Grignard synthesis.

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Key Insights |

|---|---|---|---|

| ¹H | Cyclobutane Ring (-CH₂-) | ~1.5 - 2.5 | Complex multiplets due to restricted rotation and coupling. jove.com |

| ¹H | Ethyl Chain (-C(OH)-CH₂-) | ~1.8 - 2.2 | Triplet, coupled to the -CH₂Br protons. |

| ¹H | Bromoethyl (-CH₂Br) | ~3.4 - 3.6 | Triplet, deshielded by the electronegative bromine atom. |

| ¹H | Hydroxyl (-OH) | Variable (e.g., 1.5 - 4.0) | Broad or sharp singlet, position is concentration and solvent dependent. |

| ¹³C | Cyclobutane Ring (-CH₂-) | ~15 - 40 | Provides information on the ring structure. miamioh.edu |

| ¹³C | Quaternary Carbon (C-OH) | ~70 - 80 | Characteristic shift for a tertiary alcohol carbon. |

| ¹³C | Ethyl Chain (-C(OH)-CH₂-) | ~35 - 45 | Carbon adjacent to the quaternary center. |

| ¹³C | Bromoethyl (-CH₂Br) | ~30 - 40 | Carbon directly attached to bromine. |

Infrared (IR) and Raman Spectroscopy in Reaction Monitoring and Functional Group Transformations within the Cyclobutane Core

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a powerful, non-destructive means to monitor chemical reactions in real-time and to identify functional groups within the this compound structure. libretexts.org These two methods are complementary; IR spectroscopy is sensitive to changes in the dipole moment, making polar bonds like O-H and C-O strongly active, while Raman spectroscopy detects changes in polarizability, making it particularly effective for symmetric bonds and the C-C backbone. chadsprep.com

For this compound, key vibrational modes can be assigned to its specific functional groups. The most prominent feature in the IR spectrum is the strong, broad absorption band of the hydroxyl (O-H) stretch, typically appearing in the 3200-3600 cm⁻¹ region. chemistrynotmystery.com The C-O stretching vibration of the tertiary alcohol is expected to produce a strong band in the 1100-1200 cm⁻¹ range. The C-Br stretching vibration gives rise to a signal in the fingerprint region, usually between 500 and 600 cm⁻¹. The cyclobutane core itself has characteristic vibrations, including CH₂ stretching modes around 2850-3000 cm⁻¹ and various ring deformation or "puckering" modes at lower frequencies. youtube.comwhitman.edu

In-situ reaction monitoring using attenuated total reflectance (ATR)-IR or Raman probes allows for the tracking of functional group transformations. libretexts.org For example, during the synthesis of this compound from cyclobutanone and a bromoethyl Grignard reagent, one could monitor the disappearance of the intense C=O stretching band of the ketone starting material (around 1780 cm⁻¹) and the simultaneous appearance of the broad O-H band of the alcohol product. libretexts.org This provides real-time kinetic data and confirms reaction completion without the need for sampling and offline analysis. libretexts.org

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| O-H Stretch | Alcohol | 3200 - 3600 | Strong, Broad | Weak |

| C-H Stretch | Cyclobutane/Ethyl | 2850 - 3000 | Medium-Strong | Strong |

| C-O Stretch | Tertiary Alcohol | ~1100 - 1200 | Strong | Weak |

| Cyclobutane Ring Modes | C-C Stretch/Deformation | 800 - 1250 | Medium-Weak | Medium |

| C-Br Stretch | Bromoalkane | 500 - 600 | Medium-Strong | Strong |

Mass Spectrometry (MS) for Reaction Pathway Analysis and Identification of Transient Species

Mass spectrometry (MS) is a crucial analytical technique for elucidating reaction pathways by identifying the molecular weight of products, intermediates, and byproducts. For this compound, electron ionization (EI) mass spectrometry would induce predictable fragmentation patterns that serve as a structural fingerprint.

Due to the presence of bromine, the molecular ion (M⁺) peak would appear as a characteristic doublet (M⁺ and M+2) of nearly equal intensity, reflecting the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. jove.comjove.com However, the molecular ion peak for tertiary alcohols is often weak or entirely absent due to the high propensity for fragmentation. jove.comresearchgate.net

Common fragmentation pathways for this molecule would include:

Loss of Water (M-18): A very common fragmentation for alcohols, leading to a peak at [M-18]⁺. jove.comyoutube.com

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the oxygen-bearing carbon is highly favorable. This can result in the loss of the bromoethyl radical or a cyclobutyl radical, leading to resonance-stabilized oxonium ions. jove.comyoutube.com

Loss of Bromine: Cleavage of the C-Br bond can lead to the loss of a bromine radical (·Br), resulting in a fragment at [M-79]⁺ or [M-81]⁺. libretexts.org

Loss of the Bromoethyl Group: Cleavage of the bond connecting the side chain to the ring would result in a fragment corresponding to the protonated cyclobutanol or a cyclobutyl cation.

Ring Cleavage: The strained cyclobutane ring can fragment, for example, through the loss of ethene (C₂H₄), a characteristic fragmentation pathway for cyclobutanes. rsc.org

Soft ionization techniques, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), are particularly valuable for analyzing reaction pathways. These methods impart less energy to the molecule, allowing for the observation of the intact molecular ion and the identification of transient, non-covalent, or thermally labile intermediates that would be destroyed by high-energy EI methods. docbrown.info

| Fragmentation Process | Lost Neutral Fragment | Resulting Ion (m/z) | Significance |

|---|---|---|---|

| Isotopic Molecular Ion | - | M⁺ and [M+2]⁺ (~1:1 ratio) | Confirms presence of one bromine atom. jove.com |

| Dehydration | H₂O | [M-18]⁺ | Characteristic of alcohols. jove.com |

| Loss of Bromine Radical | ·Br | [M-79/81]⁺ | Indicates a bromoalkane structure. libretexts.org |

| Alpha-Cleavage | ·C₂H₄Br | [C₄H₇O]⁺ (m/z 87) | Favorable cleavage at the tertiary alcohol center. youtube.com |

| Ring Opening | C₂H₄ (Ethene) | [M-28]⁺ | Characteristic of cyclobutane ring fragmentation. rsc.org |

Chiroptical Spectroscopic Methods for Stereochemical Assignment in Synthesized Derivatives of this compound

The C1 carbon of this compound is a stereocenter, meaning the molecule is chiral and can exist as two non-superimposable mirror images (enantiomers). Chiroptical spectroscopic methods, particularly Vibrational Circular Dichroism (VCD), are exceptionally powerful for determining the absolute configuration (i.e., assigning it as R or S) of such chiral molecules in solution.

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. While a standard IR spectrum is identical for both enantiomers, their VCD spectra are perfect mirror images of each other. This makes VCD a definitive tool for stereochemical analysis.

The process for assigning the absolute configuration of a synthesized derivative of this compound using VCD involves a synergy between experimental measurement and theoretical calculation. youtube.com First, the experimental VCD spectrum of an enantiomerically enriched sample is recorded. Concurrently, quantum mechanical calculations, typically using Density Functional Theory (DFT), are performed to predict the theoretical VCD spectra for both the R and S configurations of the molecule. youtube.com By comparing the experimental spectrum with the two calculated spectra, a direct and unambiguous match can be made, thus establishing the absolute configuration of the synthesized product. This method is more reliable than older techniques and provides crucial three-dimensional structural information that is fundamental to understanding the molecule's properties and interactions. youtube.com

Applications of 1 2 Bromoethyl Cyclobutan 1 Ol As a Synthetic Building Block

Precursor in the Synthesis of Conformationally Restricted Systems

The rigid framework of the cyclobutane (B1203170) ring in 1-(2-Bromoethyl)cyclobutan-1-ol makes it an excellent starting material for the synthesis of conformationally restricted molecules. The inherent strain and well-defined stereochemistry of the cyclobutane moiety can be exploited to control the spatial orientation of substituents, which is a critical aspect in the design of biologically active compounds and materials with specific properties.

Role in the Construction of Spirocyclic and Fused-Ring Systems

The construction of spirocyclic and fused-ring systems is a significant area where this compound demonstrates its synthetic utility. researchgate.netnih.gov Spirocycles, which contain two rings connected by a single common atom, and fused rings, where two rings share two or more atoms, are prevalent motifs in natural products and pharmacologically active compounds. researchgate.net

The synthesis of spirocyclic compounds from this compound can be achieved through intramolecular reactions. nih.gov For example, after conversion of the hydroxyl group to a suitable nucleophile or electrophile, the bromoethyl chain can participate in an intramolecular substitution or addition reaction to form the spirocyclic core. nih.gov This approach allows for the creation of spirocycles with a cyclobutane ring, which imparts rigidity and a distinct three-dimensional shape to the molecule. nih.gov

Similarly, fused-ring systems can be accessed through various synthetic strategies starting from this versatile building block. Ring-closing metathesis, radical cyclizations, and transition-metal-catalyzed reactions are among the powerful tools that can be employed to construct fused rings incorporating the cyclobutane moiety. The strain of the cyclobutane ring can also be a driving force in certain rearrangement reactions to form more complex fused architectures. nih.gov

Development of Diverse Cyclobutane-Containing Derivatives through Functional Group Interconversions

Functional group interconversions are fundamental transformations in organic synthesis that enable the conversion of one functional group into another, thereby expanding the synthetic possibilities of a starting material. numberanalytics.comfiveable.meimperial.ac.uk this compound, with its alcohol and alkyl bromide functionalities, is an ideal substrate for a wide range of such transformations. ub.eduvanderbilt.edu

Table 1: Examples of Functional Group Interconversions of this compound

| Starting Functional Group | Reagent(s) | Product Functional Group |

| Hydroxyl (-OH) | Oxidizing agents (e.g., PCC, DMP) | Carbonyl (ketone) |

| Hydroxyl (-OH) | Acylating agents (e.g., Ac₂O, pyridine) | Ester (-OAc) |

| Hydroxyl (-OH) | Alkylating agents (e.g., NaH, MeI) | Ether (-OMe) |

| Bromoethyl (-CH₂CH₂Br) | Azide source (e.g., NaN₃) | Azidoethyl (-CH₂CH₂N₃) |

| Bromoethyl (-CH₂CH₂Br) | Cyanide source (e.g., KCN) | Cyanoethyl (-CH₂CH₂CN) |

| Bromoethyl (-CH₂CH₂Br) | Strong base (e.g., t-BuOK) | Vinyl (-CH=CH₂) |

The hydroxyl group can be oxidized to a ketone, esterified, or converted into an ether. These transformations not only alter the reactivity of the molecule but also provide opportunities for further synthetic elaborations. The bromoethyl group is a versatile handle for nucleophilic substitution reactions. It can be readily displaced by a variety of nucleophiles, such as azides, cyanides, and thiolates, to introduce new functional groups. Elimination reactions can also be performed to generate a vinyl group, which can then participate in a host of other reactions like polymerization, cycloadditions, and cross-coupling reactions. These interconversions significantly broaden the scope of accessible cyclobutane-containing derivatives.

Strategic Intermediates in Multi-Step Organic Synthesis of Complex Molecules

In the realm of multi-step organic synthesis, the strategic use of key intermediates is crucial for the efficient construction of complex target molecules. researchgate.netyoutube.comnih.govyoutube.com this compound serves as a valuable strategic intermediate due to its bifunctional nature and the presence of the cyclobutane ring. rsc.org

The utility of this compound as a strategic intermediate is evident in the synthesis of natural products and their analogues, where the controlled introduction of the cyclobutane motif is often a key challenge. By providing a readily available and versatile starting material, this compound facilitates the exploration of new chemical space and the development of novel synthetic methodologies.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-Bromoethyl)cyclobutan-1-ol in a laboratory setting?

The synthesis of this compound can be approached via ring-opening reactions or substitution strategies . For example, the GP3 method (used for similar cyclobutanol derivatives) involves reacting tribrominated precursors (e.g., 1,1,2-tribromo-6-oxaspiro[2.5]octane) with cyclobutanone under controlled conditions, yielding cyclobutanol derivatives with ~70–88% efficiency . Alternative routes may employ nucleophilic substitution of hydroxyl or halogenated intermediates. Key parameters include solvent polarity (e.g., tetrahydrofuran), temperature (0–25°C), and catalysts like Lewis acids (e.g., AlCl₃). Post-synthesis purification via column chromatography is recommended to isolate the product.

Q. How can researchers characterize the purity and structure of this compound?

Standard characterization methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the cyclobutane ring (δ 1.5–2.5 ppm for ring protons) and bromoethyl group (δ 3.4–3.8 ppm for CH₂Br) .

- IR Spectroscopy : Detect hydroxyl (3200–3600 cm⁻¹) and C-Br (500–600 cm⁻¹) stretches.

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (expected m/z for C₆H₁₁BrO: ~178.0) .

- Melting Point/Boiling Point Analysis : Compare observed values with literature data (if available).

Q. What safety protocols are essential when handling this compound?

Due to the reactive bromoethyl group and potential toxicity:

- Use fume hoods with ≥100 ft/min airflow to limit inhalation exposure .

- Wear nitrile gloves , safety goggles, and lab coats to prevent skin contact.

- Store at 4°C in airtight containers away from oxidizing agents .

- Dispose of waste via licensed chemical disposal services, avoiding environmental release .

Advanced Research Questions

Q. How can conflicting data on reaction yields for bromoethylcyclobutanol derivatives be resolved?

Discrepancies in yields (e.g., 43% vs. 88% in similar syntheses ) may arise from:

- Reagent Purity : Trace moisture or impurities in starting materials can inhibit reactions.

- Reaction Kinetics : Monitor intermediates via in situ FTIR or HPLC to identify bottlenecks.

- Byproduct Formation : Use GC-MS to detect side products (e.g., elimination products from β-hydride elimination).

Replicate experiments under strictly anhydrous conditions and optimize stoichiometry (e.g., excess cyclobutanone to drive substitution).

Q. What strategies can enhance the regioselectivity of substitution reactions involving this compound?

The bromoethyl group’s position on the cyclobutane ring makes steric effects critical. To improve regioselectivity:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for SN2 mechanisms .

- Catalysts : Use crown ethers to complex counterions, enhancing nucleophile accessibility .

- Temperature Control : Lower temperatures (−20°C) favor kinetic control, reducing side reactions.

Validate outcomes with X-ray crystallography or 2D NMR (e.g., NOESY) to confirm substitution sites.

Q. How does the stereochemistry of this compound influence its biological activity?

While direct data on the target compound is limited, analogous cyclobutanol derivatives (e.g., 1-(5-chlorothiophen-2-yl)cyclobutan-1-ol) show structure-activity relationships (SAR) . For example:

- Antimicrobial Activity : MIC values vary with substituent electronegativity (e.g., Cl vs. Br) .

- Enzyme Binding : Stereoisomers may exhibit differential binding to targets like cytochrome P450.

Use chiral chromatography or asymmetric synthesis to isolate enantiomers, then test against biological models (e.g., microbial growth assays ).

Q. What computational methods can predict the reactivity of this compound in novel reactions?

- DFT Calculations : Model transition states for substitution or elimination pathways (e.g., Gaussian or ORCA software).

- Molecular Dynamics : Simulate solvent effects on reaction trajectories.

- Retrosynthetic Tools : Platforms like Pistachio or Reaxys propose feasible routes using the compound’s SMILES string (e.g.,

C1CC(C1)(CCOBr)O) .

Validate predictions with small-scale exploratory reactions.

Data Contradiction and Optimization

Q. How should researchers address discrepancies in reported biological activity of cyclobutanol derivatives?

For example, if one study reports antifungal activity (MIC = 20 µg/mL) while another shows no effect:

- Strain Variability : Test against standardized strains (e.g., ATCC Candida albicans).

- Assay Conditions : Control pH, temperature, and nutrient availability.

- Compound Stability : Verify stability in assay media via LC-MS to rule out degradation .

Publish negative results to improve dataset reliability.

Q. What experimental designs can optimize the scalability of this compound synthesis?

- Flow Chemistry : Continuous reactors minimize byproducts and improve heat management.

- Catalyst Recycling : Immobilize catalysts (e.g., silica-supported AlCl₃) for reuse .

- Process Analytical Technology (PAT) : Use inline sensors to monitor reaction progress in real time.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.